![molecular formula C8H10FN5S B2762442 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946823-67-1](/img/structure/B2762442.png)
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as EFMT, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways such as NF-κB, MAPK, and Nrf2-ARE. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a critical role in the regulation of inflammatory and immune responses. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense and detoxification pathways.
Biochemical and Physiological Effects:
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, reduction of inflammation and oxidative stress, and protection of neurons from apoptosis. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments include its high potency, low toxicity, and ease of synthesis. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be easily synthesized using simple and inexpensive reagents, and it can be used at low concentrations to achieve significant biological effects. The limitations of using 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the study of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases such as cardiovascular and metabolic disorders, and the elucidation of its molecular mechanism of action. Further studies are also needed to evaluate the safety and efficacy of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in preclinical and clinical trials, and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorder research, 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2-ARE signaling pathway.
properties
IUPAC Name |
5-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5S/c1-3-14-6(9)5(4(2)13-14)7-11-12-8(10)15-7/h3H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIDPNLSHPMCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN=C(S2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
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